molecular formula C25H26FN5O3 B2779415 (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1105232-42-5

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2779415
CAS No.: 1105232-42-5
M. Wt: 463.513
InChI Key: KTZJXWAMGOULDY-UHFFFAOYSA-N
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Description

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyridazine ring, a piperidine ring, a furan ring, and a piperazine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its functional groups and connectivity. It contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the nitrogen atoms in the pyridazine, piperidine, and piperazine rings could potentially participate in reactions with electrophiles. Similarly, the carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could potentially make the compound a base. The compound’s solubility would likely be affected by the polar functional groups .

Scientific Research Applications

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) explored novel conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, evaluating their potential as antipsychotic agents. The research involved synthesis and evaluation of compounds bearing structural features reminiscent of the query compound, including activities across a range of dopamine and serotonin receptor subtypes. This class of compounds could serve as a foundation for the development of new therapeutic agents targeting psychiatric disorders (Raviña et al., 2000).

Facile Synthesis of Novel Compounds

Koza et al. (2013) reported the synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These compounds were synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, which might be relevant to the synthesis pathways or chemical properties of the compound (Koza et al., 2013).

Antiproliferative Activity and Structural Characterization

Prasad et al. (2018) synthesized and evaluated a compound for antiproliferative activity, involving structural characterization techniques such as IR, NMR, and X-ray diffraction. Similar methods of synthesis and analysis could be applicable to the research and development of "(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone" for potential therapeutic applications (Prasad et al., 2018).

Histamine H3 Receptor Antagonists

Swanson et al. (2009) explored small molecules with a heterocyclic core and basic functionalities for affinity at the human histamine H3 receptor, aiming at the development of novel therapeutic agents. This study's approach to molecular design and receptor targeting could provide insights into similar research applications for the query compound (Swanson et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Additionally, the compound’s structure could be modified to improve its properties or biological activity .

Properties

IUPAC Name

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJXWAMGOULDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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